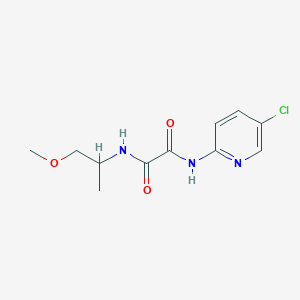
N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. The compound selectively inhibits Janus kinase 3 (JAK3), a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.
Wirkmechanismus
N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide selectively inhibits JAK3, a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. JAK3 is primarily expressed in hematopoietic cells, including T cells, B cells, and natural killer cells. Upon binding of cytokines to their receptors, JAK3 is activated and phosphorylates various downstream signaling molecules, leading to the activation and proliferation of T cells. By inhibiting JAK3, N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide can effectively suppress T cell activation and proliferation, leading to reduced inflammation and tissue damage.
Biochemical and Physiological Effects:
N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to effectively suppress T cell activation and proliferation, leading to reduced inflammation and tissue damage in various autoimmune diseases. The compound has also been shown to reduce the production of various pro-inflammatory cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. In addition, N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to reduce the number of activated T cells in the synovial fluid of patients with rheumatoid arthritis, leading to improved clinical outcomes.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide has several advantages for lab experiments, including its high selectivity for JAK3, its ability to effectively suppress T cell activation and proliferation, and its potential therapeutic applications in various autoimmune diseases. However, the compound also has several limitations, including its potential toxicity and the need for careful monitoring of patients receiving the drug.
Zukünftige Richtungen
There are several future directions for N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide, including the development of more selective JAK3 inhibitors, the identification of biomarkers for patient stratification, and the investigation of the long-term safety and efficacy of the drug. In addition, N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide may have potential applications in other autoimmune diseases, including multiple sclerosis, lupus, and type 1 diabetes. Finally, further studies are needed to investigate the potential use of N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide in combination with other immunomodulatory agents for the treatment of autoimmune diseases.
Synthesemethoden
N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide can be synthesized through a multistep process starting from 5-chloropyridine-2-carboxylic acid. The first step involves the reaction of the acid with thionyl chloride to yield the corresponding acid chloride, which is then reacted with 1-methoxypropan-2-amine to form the corresponding amide. The amide is then treated with oxalyl chloride to yield the oxalyl chloride derivative, which is then reacted with 1-methoxypropan-2-ol to form the final product, N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide.
Wissenschaftliche Forschungsanwendungen
N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the signaling pathways of various cytokines, including IL-2, which plays a crucial role in the activation and proliferation of T cells. By inhibiting JAK3, N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide can effectively suppress T cell activation and proliferation, leading to reduced inflammation and tissue damage.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-N'-(1-methoxypropan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c1-7(6-18-2)14-10(16)11(17)15-9-4-3-8(12)5-13-9/h3-5,7H,6H2,1-2H3,(H,14,16)(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNJSABGAGYYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=NC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid](/img/structure/B2742287.png)
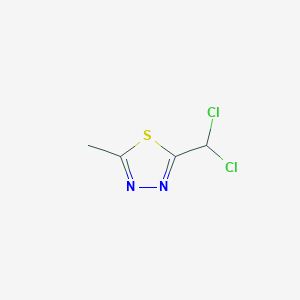

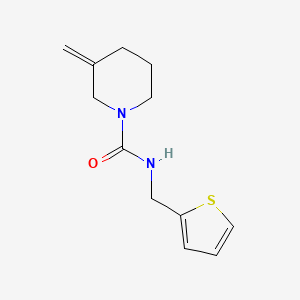

![7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2742294.png)
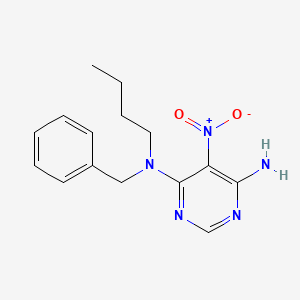
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2742298.png)
![2-(2-(tert-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2742301.png)

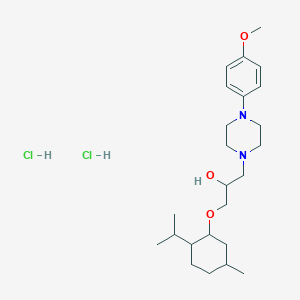
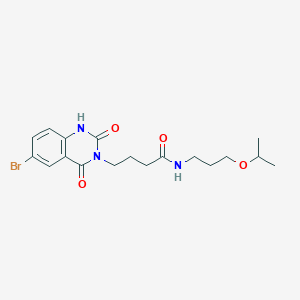
![1,3,6-trimethyl-5-((3-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742306.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2742309.png)